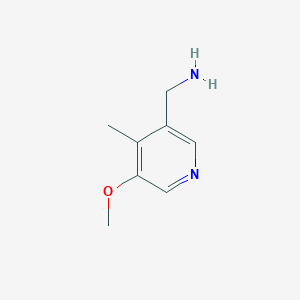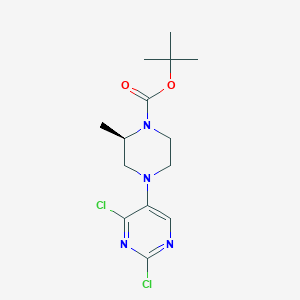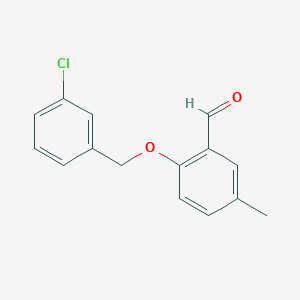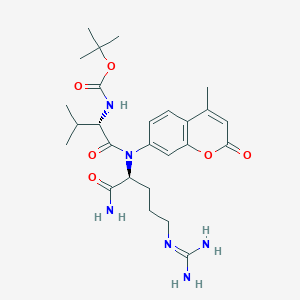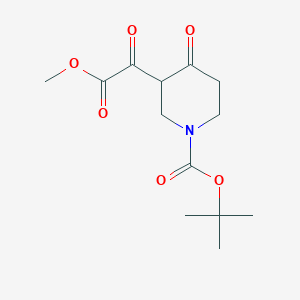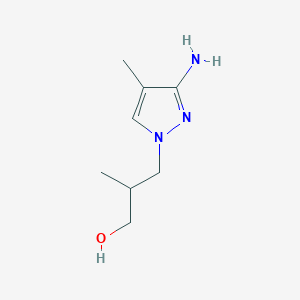
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups can be introduced via substitution reactions using appropriate reagents such as alkyl halides and amines.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, halogens.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halogenated compounds or other substituted derivatives.
科学研究应用
Chemistry
In organic synthesis, 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations.
Biology
This compound may have potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its pyrazole ring is a common motif in many biologically active compounds.
Medicine
Research may explore its potential as an active pharmaceutical ingredient or as a lead compound in drug discovery programs targeting specific diseases.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Lacks the amino group on the pyrazole ring.
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-propan-1-ol: Lacks the methyl group on the propanol chain.
Uniqueness
The presence of both the amino and methyl groups on the pyrazole ring, along with the hydroxyl group on the propanol chain, gives 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol unique chemical properties
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-(3-amino-4-methylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(5-12)3-11-4-7(2)8(9)10-11/h4,6,12H,3,5H2,1-2H3,(H2,9,10) |
InChI 键 |
FZOHLKSTHOFNCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



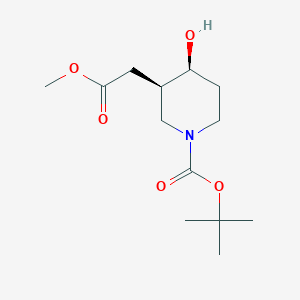
![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
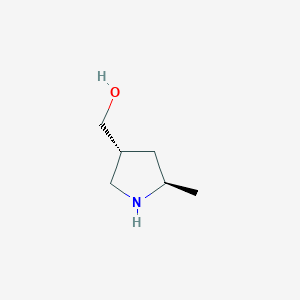
![Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine](/img/structure/B13334459.png)

![3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13334461.png)
